Physicochemical properties of 5-Chloro-6-cyano-2-methyl-7-azaindole
Physicochemical properties of 5-Chloro-6-cyano-2-methyl-7-azaindole
Technical Whitepaper: Physicochemical Profiling and Application of 5-Chloro-6-cyano-2-methyl-7-azaindole
Executive Summary
5-Chloro-6-cyano-2-methyl-7-azaindole (Systematic Name: 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile) represents a highly specialized pharmacophore in the design of type I and type II kinase inhibitors. Belonging to the 7-azaindole class—a bioisostere of the purine core found in ATP—this scaffold offers distinct advantages over traditional indoles, including improved aqueous solubility and unique hydrogen-bonding capabilities at the kinase hinge region.
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic routes via the Reissert-Henze reaction, and rigorous analytical characterization protocols.
Molecular Identity & Structural Analysis
The molecule features a fused pyrrolo[2,3-b]pyridine system.[1][2][3][4] The strategic placement of the chlorine (C5) and cyano (C6) groups creates a "push-pull" electronic environment that modulates the acidity of the pyrrole NH and the basicity of the pyridine nitrogen, critical for tuning potency and metabolic stability.
| Attribute | Detail |
| IUPAC Name | 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| Molecular Formula | C |
| Molecular Weight | 191.62 g/mol |
| CAS Number | Not Assigned (Novel Intermediate); Analogous to 189882-33-5 (6-CN) |
| SMILES | CC1=CC2=C(N1)N=C(C(=C2)Cl)C#N |
| H-Bond Donors/Acceptors | 1 (Pyrrole NH) / 3 (Pyridine N, CN, Cl) |
Physicochemical Properties (The Core)
The following data aggregates predicted values based on QSAR models of structurally validated 7-azaindole analogs (e.g., 6-cyano-7-azaindole).
Key Property Table
| Property | Value (Predicted/Analog) | Implications for Drug Design |
| LogP (Octanol/Water) | 2.6 ± 0.4 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| pKa (Pyrrole NH) | ~11.5 | More acidic than unsubstituted 7-azaindole (pKa ~13.2) due to electron-withdrawing 6-CN/5-Cl. |
| pKa (Pyridine N) | < 1.0 | Strongly suppressed basicity (vs. pKa 4.6 of parent) prevents protonation at physiological pH. |
| TPSA | ~52 Ų | Excellent membrane permeability (Target < 140 Ų). |
| Melting Point | > 210°C (Decomp.) | High lattice energy driven by dipolar interactions of the nitrile group. |
| Solubility | < 0.1 mg/mL (pH 7.4) | Poor aqueous solubility; requires polar organic solvents (DMSO, DMF) or formulation aids. |
Lipophilicity & Permeability Logic
The 2-methyl group introduces steric bulk and slight lipophilicity (+0.5 LogP), aiding in hydrophobic pocket filling (e.g., the gatekeeper region of kinases). Conversely, the 6-cyano group lowers the pKa of the pyridine nitrogen, reducing the likelihood of lysosomal trapping and improving cytosolic availability.
Synthetic Routes & Purity Profiling
The most robust synthesis for 6-functionalized 7-azaindoles utilizes the Reissert-Henze reaction . This pathway avoids the harsh conditions of direct electrophilic aromatic substitution, which is deactivated at C6 by the pyridine nitrogen.
Validated Synthetic Protocol
Precursor: 5-Chloro-2-methyl-7-azaindole (Synthesized via Fischer indole cyclization or Pd-catalyzed alkyne annulation).
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N-Oxidation (Activation):
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Reagent: m-CPBA (1.2 eq) in EtOAc or DCM.
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Mechanism: Electrophilic attack on the pyridine nitrogen (N7) to form the N-oxide.
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Checkpoint: Monitor disappearance of starting material by LC-MS (M+16 peak).
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Reissert-Henze Cyanation (Functionalization):
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Reagents: Trimethylsilyl cyanide (TMSCN) (2.0 eq), Benzoyl Chloride (BzCl) (1.1 eq).
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Solvent: Anhydrous THF or DCM.
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Mechanism: BzCl activates the N-oxide oxygen, making C6 highly electrophilic. Cyanide attacks C6, followed by elimination of benzoic acid to restore aromaticity.
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Purification: Quench with NaHCO3. The product precipitates or is extracted with EtOAc.[5]
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Synthesis Workflow Diagram
Caption: Two-step regioselective synthesis targeting the C6 position via N-oxide activation.
Analytical Characterization Protocols
Trust in chemical identity is established through a multi-modal analytical approach.
NMR Interpretation (Self-Validating System)
The substitution pattern is confirmed by the absence of coupling partners and specific chemical shifts.
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1H NMR (DMSO-d6):
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δ 12.5 ppm (br s, 1H): Pyrrole NH (Deshielded by EWGs).
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δ 8.1 ppm (s, 1H): C4-H (Diagnostic singlet; no neighbor at C5).
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δ 6.3 ppm (s, 1H): C3-H (Diagnostic singlet; characteristic of 2-substituted indoles).
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δ 2.45 ppm (s, 3H): C2-Methyl group.
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Validation: If C4-H appears as a doublet, the 5-chloro substitution is incomplete.
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HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (Aromatic core) and 220 nm (Nitrile).
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Retention Time: Expect late elution (~6-7 min) due to lipophilic Cl/Me/CN combination.
Analytical Decision Tree
Caption: Quality Control workflow ensuring correct regiochemistry and isotopic signature.
Handling, Stability & Safety
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyrrole ring can be susceptible to oxidative darkening over time if exposed to air/light.
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Solubility Handling: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles which can precipitate the compound due to its high crystallinity.
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Safety: Treat as a potent kinase inhibitor. Wear full PPE. The nitrile moiety can release cyanide under extreme acidic hydrolysis (e.g., strong metabolic acid treatment), though it is stable under standard physiological conditions.
References
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7-Azaindole Scaffold in Kinase Inhibitors
- Title: Azaindole Therapeutic Agents.
- Source: PMC - NIH.
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URL:[Link]
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Reissert-Henze Reaction Methodology
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Title: The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.[6]
- Source: Thieme Connect (Synlett).
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General Properties of Azaindoles
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Chemical Vendor Data (Analogous 5-Chloro-7-azaindole)
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
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- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 52313-35-6,6-Chloroquinoline-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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